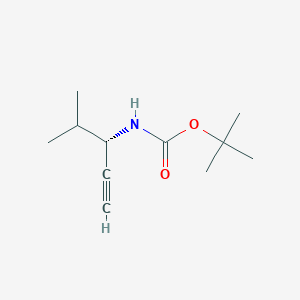
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with the corresponding amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a phenyl group instead of the propynyl group, leading to different chemical and biological properties.
tert-Butyl (S)-but-3-en-2-ylcarbamate: This compound has a but-3-en-2-yl group, which affects its reactivity and applications.
Properties
CAS No. |
143327-78-0 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-4-methylpent-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
XEDKAILLTLQJMB-SECBINFHSA-N |
SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)[C@@H](C#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















